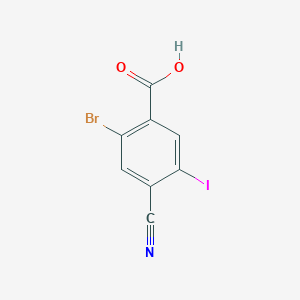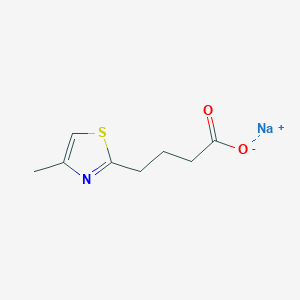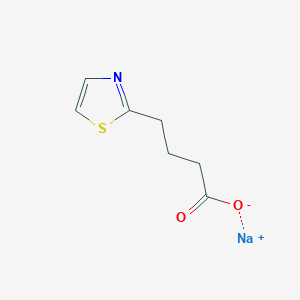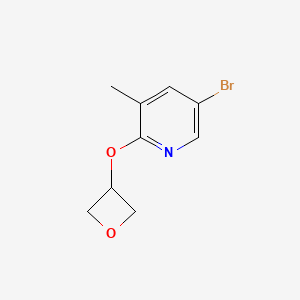
2-Bromo-4-cyano-5-iodobenzoic acid
Vue d'ensemble
Description
2-Bromo-4-cyano-5-iodobenzoic acid (BCIBA) is an organic compound with a wide range of applications in the scientific research field. BCIBA is a brominated benzoic acid derivative and is of particular interest for its versatile properties, including its ability to form strong covalent bonds with different functional groups. It is a versatile reagent for organic synthesis and has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
2-Bromo-4-cyano-5-iodobenzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been used as a substrate for enzyme-catalyzed reactions, including the study of the mechanism of action of enzymes. Additionally, this compound has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA.
Mécanisme D'action
2-Bromo-4-cyano-5-iodobenzoic acid is an effective reagent for the synthesis of organic compounds and can be used to form strong covalent bonds with different functional groups. It is also a strong ligand in coordination chemistry and can be used to bind to metal ions. In addition, this compound can be used as a substrate for enzyme-catalyzed reactions, where it can be used to study the mechanism of action of enzymes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and to have a protective effect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-4-cyano-5-iodobenzoic acid is a versatile reagent for organic synthesis and is a strong ligand in coordination chemistry. It is a relatively stable compound and has a low toxicity profile. However, it is not soluble in water and is sensitive to light and heat. Additionally, this compound is a relatively expensive reagent and is not widely available.
Orientations Futures
The potential future directions of 2-Bromo-4-cyano-5-iodobenzoic acid research include further study of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its ability to form strong covalent bonds with different functional groups may lead to new and improved synthetic methods. Additionally, further study of its ability to act as a substrate for enzyme-catalyzed reactions may lead to new insights into the mechanism of action of enzymes. Finally, further research into its potential applications in the fields of drug design and development may lead to new and improved drugs.
Propriétés
IUPAC Name |
2-bromo-4-cyano-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-6-1-4(3-11)7(10)2-5(6)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZJHHPDYOUPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(=O)O)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B1412467.png)

![tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate](/img/structure/B1412470.png)




![3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1412481.png)
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid](/img/structure/B1412482.png)
![Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate](/img/structure/B1412483.png)
